molecular formula C11H11NO B6255278 3-butanoylbenzonitrile CAS No. 50916-35-3

3-butanoylbenzonitrile

Cat. No.: B6255278
CAS No.: 50916-35-3
M. Wt: 173.2
InChI Key:
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Description

3-Butanoylbenzonitrile is an organic compound with the molecular formula C11H11NO It is characterized by a benzene ring substituted with a butanoyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butanoylbenzonitrile can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzonitrile with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Butanoylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3-Butanoylbenzoic acid.

    Reduction: 3-Butanoylbenzylamine.

    Substitution: 3-Nitrobutanoylbenzonitrile, 3-Bromobutanoylbenzonitrile.

Scientific Research Applications

3-Butanoylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butanoylbenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. The nitrile group can undergo nucleophilic addition reactions, while the butanoyl group can participate in acylation reactions. The molecular targets and pathways involved vary based on the specific reactions and applications .

Comparison with Similar Compounds

    Benzonitrile: Lacks the butanoyl group, making it less versatile in certain synthetic applications.

    3-Acetylbenzonitrile: Contains an acetyl group instead of a butanoyl group, leading to different reactivity and applications.

    3-Propionylbenzonitrile:

Uniqueness: 3-Butanoylbenzonitrile is unique due to the presence of both a nitrile and a butanoyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

50916-35-3

Molecular Formula

C11H11NO

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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